9-Hydroxy Benzopyrene-d11
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Overview
Description
9-Hydroxy Benzopyrene-d11 is a deuterated analogue of 9-Hydroxy Benzopyrene, a metabolite of Benzopyrene. Benzopyrene is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The deuterated form, this compound, is used in scientific research to study the metabolic pathways and toxicological effects of Benzopyrene due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy Benzopyrene-d11 involves the deuteration of 9-Hydroxy Benzopyrene. This process typically includes the introduction of deuterium atoms into the molecular structure of 9-Hydroxy Benzopyrene. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy Benzopyrene-d11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and the formation of different metabolites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Major Products
The major products formed from these reactions include various hydroxylated and epoxidized derivatives of Benzopyrene, which are crucial for understanding the compound’s metabolic and toxicological effects.
Scientific Research Applications
9-Hydroxy Benzopyrene-d11 is extensively used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Benzopyrene metabolites.
Biology: Employed in studies to understand the metabolic pathways and the biological effects of Benzopyrene in living organisms.
Medicine: Utilized in toxicological studies to investigate the carcinogenic properties of Benzopyrene and its metabolites.
Industry: Applied in environmental monitoring to detect and quantify PAHs in various samples, including air, water, and soil.
Mechanism of Action
The mechanism of action of 9-Hydroxy Benzopyrene-d11 involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This activation results in the production of enzymes such as cytochrome P450, which metabolize Benzopyrene into reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy Benzopyrene-d11
- Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)
- Benzo[e]pyrene
Uniqueness
9-Hydroxy Benzopyrene-d11 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Its deuterated form provides a distinct advantage in mass spectrometry, enabling researchers to differentiate it from non-deuterated compounds and study its metabolic fate accurately.
Properties
Molecular Formula |
C20H12O |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,10,11,12-undecadeuteriobenzo[a]pyren-9-ol |
InChI |
InChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
OBBBXCAFTKLFGZ-LFFOKYCESA-N |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C5C(=C(C(=C(C5=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.